Obidoxime

Description

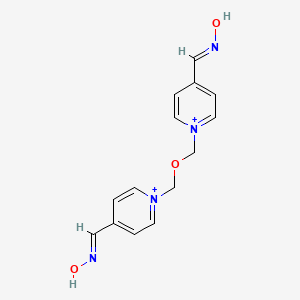

Structure

3D Structure

Properties

IUPAC Name |

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20/h1-10H,11-12H2/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGRLDNHDGYWQJ-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3+2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7683-36-5 | |

| Record name | Obidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is Obidoxime chloride and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obidoxime chloride is a critical antidote for poisoning by organophosphorus compounds, a class of chemicals commonly found in pesticides and nerve agents. As a cholinesterase reactivator, this compound chloride plays a vital role in reversing the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system. This technical guide provides an in-depth overview of this compound chloride, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and available toxicological data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

Organophosphate (OP) poisoning is a significant global health concern, resulting from accidental or intentional exposure to pesticides and chemical warfare agents. OPs exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. This can result in a range of severe symptoms, including muscle weakness, respiratory distress, seizures, and death.[1][2][3]

The primary treatment for OP poisoning involves the administration of an anticholinergic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE. This compound chloride is a potent bis-pyridinium oxime that has been demonstrated to be an effective AChE reactivator.[4][5] This guide will delve into the technical aspects of this compound chloride, providing a detailed understanding of its properties and therapeutic applications.

Chemical Identity and Structure

This compound chloride is the dichloride salt of this compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,1'-[oxybis(methylene)]bis[4-[(E)-(hydroxyimino)methyl]pyridinium] dichloride | [4] |

| Synonyms | Toxogonin, Toksobidin | [2][4] |

| CAS Number | 114-90-9 | [2] |

| Molecular Formula | C₁₄H₁₆Cl₂N₄O₃ | [6] |

| Molecular Weight | 359.21 g/mol | [6] |

| Appearance | Off-white powder with lumps | [6] |

| Melting Point | 216-219 °C (decomposes) | [6] |

| Solubility | Freely soluble in water. Slightly soluble in DMSO and DMF. | [1][7] |

The chemical structure of this compound chloride consists of two pyridinium (B92312) rings connected by an ether linkage. Each pyridinium ring contains an oxime group at the 4-position. This bis-quaternary structure is crucial for its activity as a cholinesterase reactivator.

Chemical Structure of this compound Cation:

Pharmacokinetics

The pharmacokinetic profile of this compound chloride has been studied in both healthy volunteers and patients with organophosphate poisoning. The key parameters are summarized below.

| Parameter | Healthy Volunteers | OP Poisoned Patients | Reference |

| Administration Route | Intramuscular (IM), Intravenous (IV) | Intravenous (IV) | [8][9] |

| Time to Peak Plasma Concentration (IM) | 20-40 minutes | - | [8] |

| Elimination Half-life | ~2 hours | Biphasic: t₁/₂(₁) 2.2 h, t₁/₂(₂) 14 h | [8][9] |

| Volume of Distribution | ~0.171 L/kg | V(₁) 0.32 L/kg, V(₂) 0.28 L/kg | [8][9] |

| Clearance | - | Total: 85.4 mL/min, Renal: 69 mL/min | [10] |

| Excretion | Primarily renal; 87% of IM dose excreted in 8 hours | 58-80% of administered dose excreted in urine | [8][10][11] |

This compound is rapidly absorbed after intramuscular injection and is primarily eliminated unchanged by the kidneys. [8]In patients with severe organophosphate poisoning, the elimination half-life can be prolonged, and a biphasic elimination pattern has been observed. [9]

Pharmacodynamics and Efficacy

The primary pharmacodynamic effect of this compound chloride is the reactivation of inhibited AChE. Its efficacy is dependent on the specific organophosphate involved.

| Organophosphate | In Vitro Reactivation Efficacy | In Vivo Efficacy | Reference |

| Paraoxon (B1678428) | Highly effective (96.8%) | Effective | [11] |

| Tabun | More effective than HI-6 | Effective | [11][12][13] |

| Sarin | Less effective than HI-6 | Reactivates sarin-inhibited AChE | [11][14][15] |

| Soman (B1219632) | Ineffective | Ineffective | [11] |

| VX | Less effective than other oximes | Some reactivation | [11] |

| Cyclosarin | Unable to sufficiently reactivate | - | [11][15] |

| Methamidophos (B33315) | Effective | Used in clinical cases of methamidophos poisoning | [10][11] |

This compound is particularly effective against poisoning by paraoxon and tabun. [11][12]However, its efficacy is limited against soman due to the rapid "aging" of the enzyme-inhibitor complex. The combination of this compound with other oximes, such as HI-6, has been suggested to broaden the spectrum of activity against different nerve agents. [15]

Toxicology

The acute toxicity of this compound chloride has been evaluated in various animal models.

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Mouse | Oral | >2240 | [1] |

| Intraperitoneal | 111-150 | [1][16] | |

| Intravenous | 70 | [1] | |

| Intramuscular | 172 | [1] | |

| Subcutaneous | 183 | [16][17] | |

| Rat | Oral | >4000 | [1][6] |

| Intraperitoneal | 110-225 | [1][16] | |

| Intravenous | 133 | [1][6] | |

| Intramuscular | 205 | [16] | |

| Cat | Intravenous | 100 | [16] |

| Intramuscular | 135 | [16] | |

| Rabbit | Intravenous | 100 | [16] |

| Guinea Pig | Intramuscular | 79 | [16] |

Symptoms of overdosage in animals include muscle weakness, paralysis, and respiratory distress. [8]In humans, side effects at therapeutic doses are generally mild but can include a sensation of heat, numbness, and dry mouth. [11]

Experimental Protocols

Synthesis

A general method for the preparation of this compound chloride involves the reaction of pyridine-4-aldoxime (B7857832) with bis(chloromethyl) ether. [1] Disclaimer: The following is a generalized workflow and not a detailed, validated protocol. Researchers should consult the primary literature and adapt the procedure with appropriate safety precautions.

High-Performance Liquid Chromatography (HPLC) Analysis

The concentration of this compound chloride in biological samples can be determined by reversed-phase HPLC with UV detection. [11][18] General Method:

-

Column: C18 reversed-phase column (e.g., 5 µm, 125x4 mm). [11]* Mobile Phase: A mixture of an aqueous buffer (e.g., containing an ion-pairing agent like 1-heptane sulfonic acid and tetrabutylammonium (B224687) phosphate) and an organic modifier (e.g., methanol). [11][18]* Detection: UV spectrophotometry at approximately 288-301 nm. [7][11]* Internal Standard: A structurally related compound, such as HI-6, can be used for quantification. [11][18]

In Vitro Acetylcholinesterase Reactivation Assay

The ability of this compound chloride to reactivate inhibited AChE can be assessed using an in vitro assay, often based on the Ellman method. [11]

References

- 1. This compound Chloride [drugfuture.com]

- 2. What is this compound Chloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound dichloride | CAS#:114-90-9 | Chemsrc [chemsrc.com]

- 6. This compound CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. heyl-berlin.de [heyl-berlin.de]

- 9. Pharmacokinetics of this compound in patients poisoned with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound in organophosphate poisoning associated with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 12. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomed.cas.cz [biomed.cas.cz]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Reactivation of nerve agent-inhibited human acetylcholinesterase by this compound, HI-6 and this compound+HI-6: Kinetic in vitro study with simulated nerve agent toxicokinetics and oxime pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Obidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obidoxime is a pyridinium (B92312) oxime used as an antidote in the treatment of organophosphate (OP) poisoning.[1][2] Organophosphates, found in pesticides and nerve agents, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as muscle weakness, respiratory distress, and in severe cases, death.[4] this compound functions as a cholinesterase reactivator, reversing the binding of the organophosphate to AChE and restoring its normal function.[1][3] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and relevant biological pathways.

Pharmacodynamics: The Science of this compound's Action

The primary pharmacodynamic effect of this compound is the reactivation of organophosphate-inhibited acetylcholinesterase.[3] Organophosphates phosphorylate the serine hydroxyl group within the active site of AChE, rendering it unable to hydrolyze acetylcholine.[3] this compound, with a high affinity for the phosphorylated enzyme, binds to the complex and removes the phosphate (B84403) group, thereby regenerating the active enzyme.[1][3] This process allows for the normal breakdown of acetylcholine, alleviating the toxic effects of the organophosphate.[3]

The efficacy of this compound is dependent on several factors, including the specific organophosphate involved, the time elapsed since poisoning, and the dose of this compound administered.[5][6] Early administration is crucial, as the phosphorylated enzyme can undergo a process called "aging," where it becomes resistant to reactivation by oximes.[5]

Signaling Pathway: Acetylcholinesterase Inhibition and Reactivation

The following diagram illustrates the molecular mechanism of AChE inhibition by organophosphates and its subsequent reactivation by this compound.

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic profile of this compound has been studied in both animals and humans. It is typically administered intravenously or intramuscularly.[3] The drug is primarily eliminated from the body via the kidneys.[1][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference |

| Elimination Half-Life (t½) | 2.2 h (initial phase), 14 h (terminal phase) | Organophosphate-poisoned patients | [8][9] |

| 6.9 h | Methamidophos-poisoned patient with renal failure | [10] | |

| Volume of Distribution (Vd) | 0.32 L/kg (V₁) and 0.28 L/kg (V₂) | Organophosphate-poisoned patients | [8][9] |

| 0.845 L/kg | Methamidophos-poisoned patient with renal failure | [10] | |

| Total Body Clearance | 85.4 mL/min | Methamidophos-poisoned patient with renal failure | [10] |

| Renal Clearance | 69 mL/min | Methamidophos-poisoned patient with renal failure | [10] |

| Steady-State Plasma Concentration | 14.5 ± 7.3 µM | Organophosphate-poisoned patients (750 mg/24h infusion) | [8] |

| Peak Plasma Level (Oral) | 1.9 µg/mL (1.84 g dose), 5.6 µg/mL (3.58 g dose) | Healthy male volunteers | [11] |

| Time to Peak Plasma Level (Oral) | 1.5 h | Healthy male volunteers | [11] |

Table 2: Pharmacokinetic Parameters of this compound in Animals

| Parameter | Value | Animal Model | Condition | Reference |

| Elimination Half-Life (t½) | 35 min | Normal rats | - | [7] |

| 86 min | Sarin-poisoned rats | - | [7] | |

| "Efficacy Half-Life" | Approx. twice the blood half-life | Mice | Paraoxon (B1678428) poisoning | [12] |

Experimental Protocols

A variety of experimental methods have been employed to study the pharmacokinetics and pharmacodynamics of this compound.

Determination of this compound Plasma Concentrations

A common method for quantifying this compound in plasma is High-Performance Liquid Chromatography (HPLC).[8]

Protocol Outline:

-

Sample Preparation: Blood samples are collected from subjects at various time points after this compound administration. Plasma is separated by centrifugation.

-

Extraction: Proteins in the plasma are precipitated, and the supernatant containing this compound is collected.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase column).

-

Detection: this compound is detected using a UV detector at a specific wavelength.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.

Assessment of Acetylcholinesterase Activity

The Ellman's colorimetric method is a widely used technique to measure AChE activity in biological samples, such as red blood cells.[13][14]

Protocol Outline:

-

Sample Preparation: Red blood cell lysates are prepared from blood samples.

-

Reaction Mixture: The lysate is incubated with a solution containing acetylthiocholine (B1193921) (a substrate for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzymatic Reaction: AChE in the sample hydrolyzes acetylthiocholine to thiocholine.

-

Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored product.

-

Measurement: The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (typically 412 nm).

-

Calculation: The AChE activity is calculated based on the rate of color change.

Experimental Workflow for In Vivo Pharmacokinetic and Pharmacodynamic Studies

The following diagram outlines a typical workflow for an in vivo study investigating the pharmacokinetics and pharmacodynamics of this compound in an animal model of organophosphate poisoning.

Clinical Efficacy and Considerations

Clinical studies have demonstrated that this compound can be effective in treating organophosphate poisoning, particularly when administered early.[5][6] In patients poisoned with parathion, this compound treatment led to improved neuromuscular transmission and increased AChE activity.[2][6] However, its effectiveness can be limited with certain organophosphates and when treatment is delayed.[5][6]

This compound is often administered in conjunction with atropine (B194438), which helps to manage the muscarinic symptoms of organophosphate poisoning.[4][6] The combination of this compound and atropine can have a synergistic effect on normalizing blood pressure.[7]

Blood-Brain Barrier Penetration

A significant limitation of this compound is its poor penetration of the blood-brain barrier (BBB).[15] As a quaternary pyridinium aldoxime, its permanent positive charge hinders its ability to cross the BBB and reactivate AChE in the central nervous system (CNS).[15] Research has explored alternative routes of administration, such as intranasal delivery, to enhance brain uptake and improve outcomes in organophosphate poisoning.[16][17][18]

Adverse Effects

The use of this compound is associated with some side effects, which can include nausea, headache, dizziness, and muscle pain.[3][19] More severe, though less common, adverse reactions can include hypersensitivity reactions and cardiovascular effects such as tachycardia and hypertension.[3][19][20]

Conclusion

This compound remains a critical tool in the management of organophosphate poisoning. A thorough understanding of its pharmacokinetics and pharmacodynamics is essential for optimizing its therapeutic use. This guide has provided a comprehensive overview of the current knowledge, including quantitative data, experimental methodologies, and the underlying mechanisms of action. Future research should continue to focus on strategies to enhance the efficacy of this compound, particularly in improving its CNS penetration, to further improve patient outcomes in cases of severe organophosphate poisoning.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. What is this compound Chloride used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 5. Efficacy of this compound in human organophosphorus poisoning: determination by neuromuscular transmission studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in acute organophosphate poisoning: 1 - clinical effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of this compound in sarin-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound in patients poisoned with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of this compound in organophosphate poisoning associated with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Administration of this compound tablets to man. Plasma levels and side reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and efficacies of this compound and atropine in paraoxon poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 14. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 15. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Intranasal Delivery of this compound to the Brain Prevents Mortality and CNS Damage from Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intranasal delivery of this compound to the brain prevents mortality and CNS damage from organophosphate poisoning [healthpartners.com]

- 19. What are the side effects of this compound Chloride? [synapse.patsnap.com]

- 20. This compound (Cl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

Obidoxime as an Acetylcholinesterase Reactivator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, utilized as pesticides and chemical nerve agents, pose a significant global health threat through their irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), precipitating a cholinergic crisis that can rapidly become fatal. The primary causal treatment involves the administration of an AChE reactivator, typically an oxime. This technical guide provides an in-depth examination of Obidoxime, a bis-pyridinium oxime, as a potent reactivator of OP-inhibited AChE. We will explore its chemical properties, mechanism of action, pharmacokinetics, and clinical efficacy, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of medical countermeasures against organophosphate poisoning.

Introduction

Organophosphate poisoning is a major clinical challenge, resulting from the covalent binding of OPs to the serine hydroxyl group in the active site of acetylcholinesterase (AChE).[1] This irreversible inhibition prevents the breakdown of acetylcholine (ACh), leading to hyperstimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[2] Standard treatment protocols combine a muscarinic antagonist like atropine (B194438) to manage symptoms with an oxime to regenerate functional AChE.[3]

This compound (1,1'-[oxybis(methylene)]bis{4-[(E)- (hydroxyimino)methyl]pyridinium}) is a bis-pyridinium oxime developed to be a more potent reactivator than its predecessor, pralidoxime.[4] Its efficacy, however, is highly dependent on the specific chemical structure of the inhibiting organophosphate and the time elapsed since exposure.[5] This guide delves into the technical details underpinning the use of this compound as an AChE reactivator.

Chemical Properties and Synthesis

This compound is typically used as its dichloride salt, this compound Chloride.

| Property | Value | Reference |

| IUPAC Name | 1,1'-[Oxybis(methylene)]bis{4-[(E)-(hydroxyimino)methyl]pyridinium} dichloride | [6] |

| CAS Number | 114-90-9 | [4] |

| Molecular Formula | C₁₄H₁₆Cl₂N₄O₃ | [6] |

| Molecular Weight | 359.21 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Solubility | Freely soluble in water | [4] |

Synthesis Overview: this compound chloride is prepared from pyridine-4-aldoxime (B7857832) and α,α'-dichlorodimethyl ether. The synthesis involves the quaternization of the two pyridine (B92270) nitrogen atoms by the dichlorodimethyl ether, linking the two pyridine aldoxime moieties.[4]

Mechanism of Action

The therapeutic effect of this compound is centered on its ability to reactivate phosphorylated AChE.

-

Inhibition by Organophosphates: OPs act as potent inhibitors by forming a stable covalent phosphyl-serine bond at the esteratic site of AChE, rendering the enzyme inactive.[2]

-

Oxime-Mediated Reactivation: The positively charged pyridinium (B92312) ring of this compound is electrostatically guided to the anionic site of the inhibited AChE. This positions the nucleophilic oxime group (-NOH) to attack the phosphorus atom of the organophosphate.[2]

-

Enzyme Regeneration: This nucleophilic attack cleaves the bond between the organophosphate and the serine residue, regenerating the active enzyme. The resulting phosphylated oxime is then released and eliminated from the body.[2]

A critical limitation to this process is "aging." This time-dependent dealkylation of the phosphyl-enzyme complex results in a conformation that is refractory to reactivation by oximes.[7] The rate of aging varies significantly depending on the specific OP, creating a narrow therapeutic window for oxime administration.[7]

Pharmacokinetics and Pharmacodynamics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical to its clinical utility.

Pharmacokinetics:

| Parameter | Species | Value | Conditions | Reference |

| Cmax | Rat | 716 µM | 50 µmol i.m. injection | [8][9] |

| t½ (plasma) | Rat | 40 min | 50 µmol i.m. injection | [8][9] |

| Cmax (brain) | Rat | 13 µM | 50 µmol i.m. injection | [8][9] |

| t½ (elimination) | Human | Phase 1: 2.2 hPhase 2: 14 h | IV infusion in OP-poisoned patients | [10] |

| Vd | Human | V(1): 0.32 L/kgV(2): 0.28 L/kg | IV infusion in OP-poisoned patients | [10] |

| Steady State Plasma Conc. | Human | 14.5 ± 7.3 µM | 250 mg bolus + 750 mg/24h infusion | [10] |

| Excretion | Human/Rat | Primarily renal | [3] |

Pharmacodynamics:

-

Primary Effect: Reactivation of AChE at the neuromuscular junction, leading to restoration of muscle function.[3]

-

Antinicotinic Effects: this compound can exert a direct, non-AChE-mediated antagonism at nicotinic receptors, which may contribute to its therapeutic effect by reducing receptor overstimulation.[3]

-

Antimuscarinic Effects: Studies indicate that this compound has weak antimuscarinic effects, with a preference for the M2 receptor subtype. This effect is much smaller than that of atropine.[3]

-

Intrinsic AChE Inhibition: Like other oximes, this compound can act as a weak reversible inhibitor of AChE. Its IC50 for monoamine oxidase A (MAO-A) has been measured at 2.42 mmol/L.[3][11]

Efficacy and Limitations

The efficacy of this compound is highly variable and depends on the specific organophosphate inhibitor.

Reactivation Efficacy Data:

| Organophosphate | Species/Enzyme Source | Reactivation Efficacy (%) | Oxime Concentration | Reference |

| Paraoxon (B1678428) | Human AChE | 96.8% | 100 µM | [3] |

| Tabun (B1200054) | Rat Brain AChE | Most effective vs. other oximes | Not specified | [3] |

| Sarin | Human AChE | Less effective than HI-6 | Not specified | [3] |

| Soman (B1219632) | Rat Brain AChE | Ineffective | Not specified | [3] |

| Cyclosarin | Rat Brain AChE | Ineffective | Not specified | [3] |

| Leptophos-oxon | Human AChE | 50.3% | 100 µM | [12] |

| Chlorfenvinphos | Rat Tissues | Effective if given within 24h | 50 mg/kg i.p. | [13] |

Reactivation Kinetics of Human AChE:

| Inhibitor | Parameter | This compound | Pralidoxime | Reference |

| Tabun | kr2 (M-1min-1) | 1.6 x 10³ | 1.1 x 10² | [10] |

| Cyclosarin | kr2 (M-1min-1) | 2.0 x 10³ | 1.4 x 10⁴ | [10] |

| Paraoxon | kr2 (M-1min-1) | 2.1 x 10⁵ | 1.2 x 10⁴ | [10] |

(kr2 = second-order reactivation rate constant, a measure of reactivation efficiency)

Limitations:

-

Narrow Spectrum of Activity: this compound is highly effective against certain OPs like tabun and paraoxon but shows poor efficacy against others, notably soman and cyclosarin.[3]

-

Aging: The time-dependent, irreversible conformational change of the inhibited enzyme is a major factor limiting the therapeutic window.[7]

-

Blood-Brain Barrier Penetration: As a quaternary ammonium (B1175870) compound, this compound has limited ability to cross the blood-brain barrier, restricting its efficacy against centrally-mediated toxic effects.[13]

-

Side Effects: Potential side effects include transient hypotension, tachycardia, dry mouth, and, in some cases, liver damage.[3][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro AChE Activity and Reactivation Assay (Ellman's Method)

This spectrophotometric assay is the standard method for measuring AChE activity and the reactivation potential of oximes.

Materials:

-

0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0

-

Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)

-

Organophosphate inhibitor solution

-

This compound solution (or other test reactivator)

-

10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer

-

14 mM Acetylthiocholine iodide (ATCI) in deionized water

-

96-well microplate and spectrophotometer

Procedure:

-

Enzyme Inhibition:

-

In a microplate well, combine the AChE solution with the organophosphate inhibitor in phosphate buffer.

-

Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to achieve near-complete inhibition.

-

-

Reactivation:

-

Add the this compound solution at the desired concentration to the well containing the inhibited enzyme.

-

Incubate for a specific time (e.g., 10-30 minutes) to allow reactivation to occur.

-

-

Activity Measurement:

-

Initiate the colorimetric reaction by adding the DTNB solution followed immediately by the ATCI substrate solution.

-

Place the plate in a microplate reader and immediately begin kinetic measurement of absorbance at 412 nm, taking readings every minute for 10-15 minutes.

-

-

Controls:

-

Blank: Buffer, DTNB, and ATCI (no enzyme).

-

100% Activity Control: AChE, buffer, DTNB, and ATCI (no inhibitor or oxime).

-

0% Activity Control (Inhibited): Inhibited AChE, buffer, DTNB, and ATCI (no oxime).

-

-

Calculation:

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each sample.

-

Correct all rates by subtracting the rate of the blank (non-enzymatic substrate hydrolysis).

-

Calculate the percent reactivation using the formula: % Reactivation = [(Rate_Reactivated - Rate_Inhibited) / (Rate_100%_Activity - Rate_Inhibited)] * 100

-

Determination of this compound in Plasma by HPLC

This method allows for the quantification of this compound concentrations for pharmacokinetic studies.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Octadecyl silica (B1680970) (C18) stationary phase column

-

Acetonitrile (B52724) (ACN)

-

Sodium octanesulfonate

-

Tetramethylammonium (B1211777) chloride

-

Plasma samples

Procedure:

-

Sample Preparation:

-

Precipitate plasma proteins using an appropriate agent (e.g., trichloroacetic acid).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (e.g., 24%) containing 5 mM sodium octanesulfonate and 5 mM tetramethylammonium chloride, with pH adjusted to 2.3.[14]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., ~280-300 nm).

-

Injection Volume: Typically 20-100 µL.

-

-

Quantification:

-

Prepare a standard curve by spiking blank plasma with known concentrations of this compound and processing them alongside the unknown samples.

-

Integrate the peak area corresponding to this compound in the chromatograms.

-

Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.

-

Assessment of Neuromuscular Transmission

Repetitive Nerve Stimulation (RNS) is an electrodiagnostic test used to assess the function of the neuromuscular junction (NMJ) and is valuable for monitoring the effects of OP poisoning and treatment efficacy.[15]

Procedure:

-

Patient Preparation:

-

Place recording electrodes over the belly and tendon of a target muscle (e.g., abductor digiti minimi).

-

Place stimulating electrodes over the corresponding motor nerve (e.g., ulnar nerve at the wrist).

-

Ensure the limb is immobilized to prevent movement artifacts and maintain a warm muscle temperature (~32-36°C).[16]

-

-

Baseline Compound Muscle Action Potential (CMAP):

-

Deliver a single supramaximal electrical stimulus to the nerve and record the baseline CMAP amplitude.

-

-

Low-Frequency Stimulation (2-5 Hz):

-

Deliver a train of 5-10 impulses at a low frequency (e.g., 3 Hz).

-

In cases of postsynaptic dysfunction (like that seen in OP poisoning), a progressive decrease (decrement) in the CMAP amplitude of >10% between the first and fourth or fifth potential is observed.

-

-

Post-Exercise Assessment:

-

Have the patient perform a maximal voluntary isometric contraction of the muscle for 10-60 seconds.

-

Immediately after exercise, repeat the low-frequency stimulation. A temporary repair of the decrement (post-exercise facilitation) may be observed.

-

Continue testing with low-frequency trains at 1-minute intervals for up to 5 minutes to assess for post-exercise exhaustion, where the decrement may reappear or worsen.

-

-

Interpretation in OP Poisoning:

-

A significant decremental response at low-frequency stimulation is indicative of NMJ dysfunction.

-

Improvement or normalization of this decrement following the administration of this compound provides a direct physiological measure of the drug's efficacy at the NMJ.

-

Conclusion

This compound is a potent acetylcholinesterase reactivator with demonstrated efficacy against poisoning by specific organophosphates, particularly parathion (B1678463) and tabun. Its clinical utility is, however, constrained by a narrow therapeutic window dictated by the rapid aging of the inhibited enzyme and its limited effectiveness against several key nerve agents like soman. A thorough understanding of its mechanism, pharmacokinetic profile, and the specific kinetics of its interaction with different OP-AChE adducts is essential for its appropriate clinical use and for guiding the development of next-generation, broad-spectrum reactivators. The experimental protocols detailed herein provide a framework for the continued evaluation of this compound and the screening of novel antidotes to combat the ongoing threat of organophosphate poisoning.

References

- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. This compound Chloride [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Chloride | C14H16Cl2N4O3 | CID 135566074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pralidoxime Is No Longer Fit for Purpose as an Antidote to Organophosphate Poisoning in the United Kingdom | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]

- 7. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and this compound [frontiersin.org]

- 8. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the reactivation kinetics of a large series of bispyridinium oximes with organophosphate-inhibited human acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mmsl.cz [mmsl.cz]

- 11. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Repetitive Nerve Stimulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Studies of Obidoxime for Nerve Agent Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphorus (OP) nerve agents represent a significant chemical warfare threat, exerting their toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE).[1][2][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors, which can rapidly lead to respiratory failure and death.[2][5] Standard treatment protocols involve the administration of an antimuscarinic agent like atropine (B194438), an anticonvulsant such as diazepam, and an AChE reactivator (an oxime).[1][3][4] this compound is a bis-pyridinium oxime used in several countries as a primary antidote for nerve agent poisoning.[6] This document provides an in-depth technical overview of the core preclinical research on this compound, summarizing quantitative efficacy and pharmacokinetic data, detailing experimental methodologies, and illustrating key mechanisms and workflows.

Mechanism of Action of this compound

The therapeutic cornerstone of this compound is its function as a nucleophilic agent that reactivates phosphonylated AChE.[7] Nerve agents phosphonylate the serine hydroxyl group within the active site of AChE, forming a stable covalent bond that incapacitates the enzyme.[8] this compound's structure allows it to bind to the inhibited enzyme complex.[2] Its oxime group then executes a nucleophilic attack on the phosphorus atom of the nerve agent, cleaving the bond between the agent and the enzyme.[2] This process forms a phosphonylated oxime, which then dissociates, leaving the AChE catalytically active again.[7] The efficacy of this process is highly dependent on the specific nerve agent, as some agents lead to a secondary conformational change in the enzyme known as "aging," which renders the complex resistant to reactivation.[7][8]

Preclinical Efficacy Data

The efficacy of this compound is highly dependent on the specific nerve agent, the animal model used, and the therapeutic regimen.[1] It has shown considerable effectiveness against agents like tabun (B1200054) and VX but is notably less effective against soman (B1219632) due to the rapid aging of the soman-AChE complex.[1][8]

In Vitro Acetylcholinesterase Reactivation

In vitro studies using purified enzymes or tissue homogenates are crucial for determining the direct reactivating potential of oximes against AChE inhibited by various nerve agents. These studies provide key kinetic data, though results can vary based on the enzyme source (e.g., human vs. animal).

Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Acetylcholinesterase by this compound

| Nerve Agent | Enzyme Source | This compound Concentration | Reactivation Potency/Outcome | Reference |

| Tabun | Human Erythrocyte AChE | 10-30 µM | Partial reactivation (~20%) | [9] |

| Tabun | Rat Brain Homogenate | Not Specified | Effective reactivator, comparable to trimedoxime | [1][10] |

| Sarin | Human Erythrocyte AChE | 10-30 µM | Less potent than HI-6 and HLö 7 | [9] |

| Cyclosarin (GF) | Human Erythrocyte AChE | 10-30 µM | Weak reactivator | [9] |

| Soman (GD) | Human Erythrocyte AChE | 10-30 µM | Less potent than HI-6 and HLö 7 | [9] |

| Soman (GD) | Rat Brain Homogenate | Not Specified | Ineffective | [1] |

| VX | Human Erythrocyte AChE | 10-30 µM | Less potent than HI-6 and HLö 7 | [9] |

| VX | Rat Brain Homogenate | Not Specified | Reactivation potency similar to pralidoxime | [10] |

In Vivo Efficacy in Animal Models

In vivo studies are essential for evaluating the overall therapeutic benefit of this compound, integrating its pharmacokinetic properties with its pharmacodynamic effects on survival and clinical signs of toxicity. Guinea pigs and rats are common models for these assessments.

Table 2: In Vivo Efficacy of this compound Treatment in Animal Models of Nerve Agent Poisoning

| Animal Model | Nerve Agent | Challenge Dose | Treatment (Post-Exposure) | Key Outcome | Reference |

| Guinea Pig | VX | 12 µg/kg (~1.5 LD50) | 44.0 mg/kg OBI + 0.4 mg/kg Atropine (IM, 1 min) | 80% survival at 4h & 24h vs 0% in vehicle group | [4] |

| Guinea Pig | VX | 20 µg/kg (~2.5 LD50) | 44.0 mg/kg OBI + 0.4 mg/kg Atropine (IM, 1 min) | 60% survival at 4h, 40% at 24h vs 0% in vehicle group | [4] |

| Guinea Pig | VX, Sarin, VR, Cyclosarin | Not Specified | This compound + Atropine (SC) | Protective Ratio decreased >14-fold from VX to cyclosarin | [11] |

| Rat | Sarin | 50 µg/kg (IV) | 50 mg/kg this compound + 5 mg/kg Atropine (IV, 10-20 min) | Stabilized mean arterial blood pressure | [12] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound dictates its concentration at the site of action and the duration of its therapeutic effect. Preclinical studies have characterized its absorption, distribution, metabolism, and excretion in various animal models.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models

| Animal Model | Route | Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Elimination Half-Life (t½) | Reference |

| Rat | IM | 50 µmol | 716 µM | 5 min | 40 min | [10] |

| Rat (Normal) | IV | 50 mg/kg | Not Reported | Not Applicable | 35 min | [12] |

| Rat (Sarin-Poisoned) | IV | 50 mg/kg | Not Reported | Not Applicable | 86 min | [12] |

| Guinea Pig | IM | 44.0 mg/kg | ~30 µg/mL | ~15 min | ~30 min | [13] |

Note: Sarin poisoning significantly retarded this compound excretion in rats, prolonging its elimination half-life, likely due to diminished glomerular filtration rate.[12]

Experimental Protocols

Detailed and standardized protocols are fundamental to the reproducibility and interpretation of preclinical studies. Below are generalized methodologies derived from the literature for key in vitro and in vivo experiments.

In Vitro AChE Reactivation Assay

This protocol outlines the steps to measure the ability of this compound to reactivate nerve agent-inhibited AChE.

Methodology Details:

-

Enzyme Preparation: An AChE source, such as rat brain homogenate or isolated human erythrocyte AChE, is prepared and its baseline activity is determined.[1][9][14]

-

Inhibition: The enzyme preparation is incubated with a specific nerve agent (e.g., sarin, VX, tabun) for a set period (e.g., 30 minutes) to achieve significant inhibition.[9]

-

Removal of Inhibitor: Excess, unbound nerve agent is removed from the solution to prevent re-inhibition during the reactivation phase. This is a critical step for accurate kinetic measurements.

-

Reactivation: The inhibited enzyme is incubated with this compound at various concentrations (e.g., 10 µM and 100 µM).[1][10]

-

Activity Measurement: AChE activity is measured photometrically at multiple time points (e.g., over 5-60 minutes) using a method like Ellman's assay, which detects the product of acetylcholine hydrolysis.[9]

-

Data Analysis: The rate of reactivation is calculated and compared to control samples (inhibited enzyme without oxime) and baseline activity.

In Vivo Efficacy and Survival Study (Guinea Pig Model)

This protocol describes a typical experiment to assess the protective effect of this compound against nerve agent lethality in an animal model.

Methodology Details:

-

Animal Model: Male guinea pigs are often used as their response to nerve agents is considered relevant to humans. Animals are acclimatized to laboratory conditions before the study.[3][4]

-

Dose Determination: The median lethal dose (LD50) of the nerve agent via the chosen route of exposure (e.g., subcutaneous) is pre-determined for the specific animal strain. Challenge doses are typically set as multiples of the LD50 (e.g., 1.5x or 2.5x LD50).[4]

-

Exposure and Treatment: Animals are challenged with the nerve agent. At a specified time point post-exposure (e.g., 1 minute), the therapeutic intervention is administered.[4] This typically involves intramuscular (IM) injection of the vehicle control, atropine alone, this compound alone, or a combination of atropine and this compound.[3][4]

-

Monitoring and Endpoints: Animals are observed continuously for a set period (e.g., 24 hours) for clinical signs of toxicity and survival.[3][4] In some protocols, blood and tissue samples (e.g., brain) are collected at the end of the study to measure AChE activity levels.[3][4]

-

Data Analysis: Survival rates between groups are compared using statistical methods (e.g., Kaplan-Meier survival analysis). AChE activity levels are compared between treated and control groups.

Conclusion and Future Directions

Preclinical data demonstrate that this compound is an effective AChE reactivator for certain nerve agents, particularly tabun and VX, but its efficacy is limited against others like soman and cyclosarin.[1][9][14] Its pharmacokinetic profile shows rapid absorption and a relatively short half-life, which is significantly prolonged during nerve agent intoxication.[12] The lack of a single, broad-spectrum oxime remains a critical gap in medical countermeasures against nerve agent poisoning.[1][15] Future research is focused on the development of novel oximes with a broader spectrum of activity and improved ability to cross the blood-brain barrier.[16] Furthermore, kinetic-based dynamic in vitro models are being developed to better simulate human poisoning scenarios and optimize oxime treatment regimens, potentially reducing the reliance on animal models.[17] The combination of this compound with other oximes, such as HI-6, has been explored as an interim solution to broaden the spectrum of protection.[15]

References

- 1. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 3. Pharmacokinetics and efficacy of atropine sulfate/obidoxime chloride co-formulation against VX in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.tno.nl [publications.tno.nl]

- 5. tandfonline.com [tandfonline.com]

- 6. Therapy for acute nerve agent poisoning: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The role of oximes in the treatment of nerve agent poisoning in civilian casualties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactivating potency of this compound, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and this compound [frontiersin.org]

- 11. A structure-activity analysis of the variation in oxime efficacy against nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of this compound in sarin-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Reactivation potency of the acetylcholinesterase reactivator this compound is limited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactivation of nerve agent-inhibited human acetylcholinesterase by this compound, HI-6 and this compound+HI-6: Kinetic in vitro study with simulated nerve agent toxicokinetics and oxime pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical Studies of Noncharged Oxime Reactivators for Organophosphate Exposure | Semantic Scholar [semanticscholar.org]

- 17. Evaluation of oxime efficacy in nerve agent poisoning: development of a kinetic-based dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

Obidoxime in the Management of Organophosphate Pesticide Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) pesticides are a significant global health concern, responsible for a substantial number of poisonings and fatalities annually. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of debilitating and life-threatening symptoms. Obidoxime, a pyridinium (B92312) oxime, serves as a crucial antidote by reactivating inhibited AChE. This technical guide provides a comprehensive overview of the core scientific principles underlying the use of this compound in treating OP pesticide poisoning. It delves into the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development in this field.

Introduction

Organophosphorus compounds, widely used as pesticides, exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[1][2] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of muscarinic and nicotinic receptors.[1][2] The resulting cholinergic crisis manifests with a variety of symptoms, including miosis, salivation, lacrimation, urination, defecation, gastrointestinal cramping, emesis (muscarinic effects), and muscle fasciculations, cramping, and weakness, which can progress to paralysis and respiratory failure (nicotinic effects).[3]

Standard treatment for OP poisoning involves a combination of a muscarinic antagonist, such as atropine (B194438), to counteract the muscarinic effects, and an oxime to reactivate the inhibited AChE.[1][3][4] this compound is a potent bis-pyridinium oxime used in many countries for this purpose.[5][6] Its primary role is to cleave the phosphate (B84403) group from the serine residue in the active site of the inhibited AChE, thereby restoring the enzyme's function.[3][5]

This guide will explore the fundamental aspects of this compound's action, its efficacy against various OP pesticides, and the experimental methodologies used to evaluate its performance.

Mechanism of Action

The therapeutic effect of this compound is centered on its ability to reactivate phosphorylated AChE. The process can be broken down into the following key steps:

-

Binding to the Inhibited Enzyme: The positively charged pyridinium rings of this compound are drawn to the anionic site of the AChE enzyme. The oxime group of this compound then aligns with the phosphorus atom of the organophosphate bound to the serine residue in the enzyme's active site.[3]

-

Nucleophilic Attack: The oxygen atom of the oxime group acts as a strong nucleophile, attacking the phosphorus atom of the organophosphate.

-

Cleavage and Regeneration: This attack leads to the formation of a phosphorylated oxime and the regeneration of the active AChE enzyme. The phosphorylated oxime is then released from the enzyme and subsequently eliminated from the body.[5]

This reactivation process is a race against a phenomenon known as "aging." Aging is a time-dependent conformational change in the phosphorylated enzyme, involving the dealkylation of the organophosphate moiety. Once aged, the enzyme-inhibitor complex is no longer susceptible to reactivation by oximes.[7] The rate of aging varies depending on the specific organophosphate, with dimethyl-phosphorylated AChE aging much faster than diethyl-phosphorylated AChE.[7] This highlights the critical importance of administering this compound as soon as possible after poisoning.

Beyond its primary role as an AChE reactivator, this compound has also been shown to exert direct pharmacological effects, including antinicotinic and antimuscarinic actions, which may contribute to its therapeutic efficacy.[1][7][8]

Signaling Pathway of Organophosphate Poisoning and this compound Action

Caption: Signaling pathway of organophosphate poisoning and the reactivating role of this compound.

Quantitative Data

The efficacy of this compound varies depending on the specific organophosphate pesticide, the dose of the poison, and the time to treatment. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Reactivation Efficacy of this compound

| Organophosphate | Human AChE Reactivation (%) | Oxime Concentration (µM) | Reference(s) |

| Paraoxon | 96.8 | 100 | [9] |

| Leptophos-oxon | High | 10 and 100 | [9][10] |

| Methamidophos | Effective | Not specified | [9] |

| Sarin | Potent Reactivator | Not specified | [11] |

| VX | Potent Reactivator | Not specified | [11] |

| Tabun | More effective than HI-6 | Not specified | [1] |

| Cyclosarin | Less effective than HI-6 | Not specified | [1] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Condition | Reference(s) |

| Elimination Half-life (t½) | 35 min | Rat | Normal | [12] |

| Elimination Half-life (t½) | 86 min | Rat | Sarin-poisoned | [12] |

| Biphasic Elimination t½(1) | 2.2 h | Human | OP-poisoned | [13] |

| Biphasic Elimination t½(2) | 14 h | Human | OP-poisoned | [13] |

| Volume of Distribution V(1) | 0.32 ± 0.1 L/kg | Human | OP-poisoned | [13] |

| Volume of Distribution V(2) | 0.28 ± 0.12 L/kg | Human | OP-poisoned | [13] |

| Time to Max. Plasma Conc. (IM) | ~10 min | Rat | Normal | [14] |

| Max. Plasma Concentration (IM) | 23.62 ± 3.56 µg/mL | Rat | 22.23 mg/kg dose | [14] |

| Steady State Plasma Conc. | 14.5 ± 7.3 µM | Human | 750 mg/24h infusion | [13] |

Table 3: Clinical Dosage Regimens for this compound

| Patient Population | Loading Dose | Maintenance Infusion | Reference(s) |

| Adult OP-poisoned patients | 250 mg IV bolus | 750 mg/24h | [7][15][16] |

| Adult OP-poisoned patients | 8 mg/kg IV | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE activity and its reactivation.[3]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[3][15] The rate of color change is directly proportional to the AChE activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

AChE solution (e.g., from human erythrocytes or electric eel) of known activity

-

Organophosphate inhibitor solution

-

This compound solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Inhibition Step:

-

In the wells of a microplate, add phosphate buffer, the AChE solution, and the organophosphate inhibitor at the desired concentration.

-

Incubate for a specific period to allow for enzyme inhibition.

-

-

Reactivation Step:

-

Add the this compound solution at various concentrations to the wells containing the inhibited enzyme.

-

Incubate for a defined time to allow for reactivation.

-

-

Measurement of AChE Activity:

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI solution.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Controls:

-

Blank: Buffer, DTNB, and ATCI (no enzyme).

-

100% Activity Control: Buffer, AChE, DTNB, and ATCI (no inhibitor or oxime).

-

Inhibited Control: Buffer, inhibited AChE, DTNB, and ATCI (no oxime).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min) for each well.

-

Determine the percentage of AChE reactivation for each this compound concentration relative to the uninhibited control.

-

The reactivation rate constant (k_r) and the dissociation constant (K_D) can be determined by fitting the data to appropriate kinetic models.

-

Experimental Workflow for In Vitro AChE Reactivation Assay

Caption: Workflow for the in vitro acetylcholinesterase reactivation assay.

Neuromuscular Transmission Studies

These electrophysiological studies are used to assess the functional integrity of the neuromuscular junction in vivo.

Principle: Repetitive nerve stimulation is used to evaluate the ability of the neuromuscular junction to sustain the transmission of nerve impulses to the muscle. In OP poisoning, the accumulation of acetylcholine leads to a depolarization block and desensitization of nicotinic receptors, resulting in a characteristic decrement in the compound muscle action potential (CMAP) amplitude upon repetitive stimulation. The administration of this compound is expected to improve neuromuscular transmission, which can be quantified by changes in the CMAP.

Procedure:

-

Patient Preparation: The patient is positioned comfortably, and the skin over the nerve to be stimulated (e.g., ulnar nerve) and the muscle from which recordings will be made (e.g., abductor digiti minimi) is cleaned.

-

Electrode Placement: Stimulating electrodes are placed over the nerve, and recording electrodes are placed over the muscle belly and a reference point.

-

Single Nerve Stimulation: A single supramaximal electrical stimulus is delivered to the nerve to elicit a baseline CMAP.

-

Repetitive Nerve Stimulation (RNS): A train of stimuli at a specific frequency (e.g., 3 Hz, 20 Hz, or 50 Hz) is delivered to the nerve.[2]

-

Recording: The resulting CMAPs are recorded and their amplitudes are measured.

-

Data Analysis: The amplitude of each subsequent CMAP in the train is compared to the first CMAP. A decrement of more than 10% is considered abnormal. The effect of this compound is assessed by performing RNS before and after its administration and observing the degree of improvement in the decremental response.[13][17]

HPLC Method for this compound Plasma Concentration Determination

This method is used for the quantitative analysis of this compound in biological fluids.

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for determining the concentration of this compound in plasma. The method involves separating this compound from other plasma components on a stationary phase with a suitable mobile phase, followed by its detection and quantification using a UV detector.

Example HPLC System and Conditions:

-

Stationary Phase: Octadecyl silica (B1680970) column (C18).[14]

-

Mobile Phase: A mixture of acetonitrile (B52724) (24%), 5 mM sodium octanesulfonate, and 5 mM tetramethylammonium (B1211777) chloride, with the pH adjusted to 2.3.[14]

-

Detection: UV spectrophotometer at a wavelength of 288 nm.[9]

-

Internal Standard: An appropriate internal standard, such as HI-6, can be used to improve the accuracy and precision of the method.[9]

-

Sample Preparation: Plasma samples are typically deproteinized, for example, with perchloric acid, centrifuged, and the supernatant is injected into the HPLC system.

Procedure:

-

Calibration Standards: Prepare a series of calibration standards of known this compound concentrations in drug-free plasma.

-

Sample Preparation: To a known volume of patient plasma, add the internal standard and the deproteinizing agent. Vortex and centrifuge.

-

Injection: Inject a fixed volume of the supernatant onto the HPLC column.

-

Chromatography: Run the HPLC system under the specified conditions to separate the components.

-

Detection and Quantification: The peak areas of this compound and the internal standard are measured. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in the patient samples is then determined from this calibration curve.

Clinical Considerations and Efficacy

The clinical effectiveness of this compound can be influenced by several factors, including the type of organophosphate, the severity of poisoning, and the delay in starting treatment.[7]

-

Differential Efficacy: this compound has shown good efficacy in poisonings with certain diethyl organophosphates like parathion (B1678463).[15] However, its effectiveness against some dimethyl organophosphates may be more limited, partly due to the faster aging of the inhibited enzyme.[7] In a study of 34 patients, those with parathion poisoning responded promptly to this compound with improved neuromuscular transmission and increased AChE activity, while the effects were transient in those poisoned with oxydemeton methyl and dimethoate.[15]

-

Dosage and Administration: The recommended dosage regimen for adults is typically a 250 mg intravenous bolus followed by a continuous infusion of 750 mg per 24 hours.[7][15][16] This regimen has been shown to achieve and maintain plasma concentrations in the therapeutic range of 10-20 µM.[13]

-

Adverse Effects: this compound is generally well-tolerated, but side effects can occur, including nausea, vomiting, headache, dizziness, and fluctuations in blood pressure and heart rate. In one clinical study, a high mortality rate was observed in the group receiving this compound plus atropine compared to atropine alone or pralidoxime (B1201516) plus atropine, though the reasons for this are not fully clear and may be multifactorial.[1]

Conclusion

This compound remains a cornerstone in the treatment of organophosphate pesticide poisoning. Its ability to reactivate inhibited acetylcholinesterase is critical for reversing the life-threatening neuromuscular paralysis that characterizes severe poisoning. The effectiveness of this compound is, however, dependent on the specific organophosphate involved and the promptness of its administration. A thorough understanding of its mechanism of action, pharmacokinetics, and the appropriate experimental methodologies for its evaluation is essential for researchers and drug development professionals working to improve antidotes for organophosphate poisoning. Future research should continue to focus on developing broader-spectrum oximes and optimizing treatment regimens to improve patient outcomes in this critical area of toxicology.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 4. scribd.com [scribd.com]

- 5. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring of neuromuscular transmission in organophosphate pesticide-poisoned patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serial repetitive nerve stimulation studies in organophosphorus poisoning indicate two distinct pathophysiological processes occur at the neuromuscular junction in the intermediate syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Time-dependent changes in concentration of two clinically used acetylcholinesterase reactivators (HI-6 and this compound) in rat plasma determined by HPLC techniques after in vivo administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. akjournals.com [akjournals.com]

- 17. In vitro reactivation of acetylcholinesterase using the oxime K027 - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro efficacy of Obidoxime on different cholinesterases

An in-depth analysis of the in vitro efficacy of Obidoxime, a pivotal oxime reactivator, is crucial for understanding its therapeutic potential and limitations in treating organophosphate poisoning. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against various cholinesterases, detailing its mechanism of action, standard experimental protocols, and comparative efficacy data.

Organophosphorus (OP) compounds, encompassing highly toxic nerve agents and agricultural pesticides, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by neuromuscular dysfunction, seizures, respiratory distress, and potentially death.[2] The standard therapeutic regimen for OP poisoning involves the administration of an antimuscarinic agent like atropine (B194438) and a cholinesterase reactivator, known as an oxime.[3]

This compound is a bis-pyridinium oxime that functions as a causal antidote by reactivating the OP-inhibited enzyme.[4] Its effectiveness is highly dependent on the chemical structure of the inhibiting organophosphate, the type of cholinesterase (e.g., AChE vs. Butyrylcholinesterase, BChE), and the animal species.[1][3] In vitro studies are fundamental for quantifying the intrinsic reactivating potency of oximes like this compound, providing essential data on their affinity and reactivity towards the inhibited enzyme.

Mechanism of Action

The therapeutic action of this compound is a nucleophilic attack on the phosphorus atom of the organophosphate moiety covalently bound to the serine residue in the active site of the cholinesterase. This process cleaves the phosphorus-serine bond, regenerating the active enzyme and detaching the organophosphate as a less harmful phosphylated oxime.[4]

Standard Experimental Protocol for In Vitro Efficacy Assessment

The in vitro reactivation of OP-inhibited cholinesterase is typically quantified using a modified Ellman's method. This photometric assay measures the activity of cholinesterase by detecting the product of substrate hydrolysis.

Principle of the Assay

The assay measures the rate of acetylthiocholine (B1193921) (ATCh) hydrolysis by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at approximately 412 nm. The rate of color change is directly proportional to the enzyme activity.

Key Experimental Steps

-

Enzyme Preparation : A source of cholinesterase is prepared, commonly human erythrocyte ghosts for AChE or purified plasma for BChE.

-

Inhibition : The enzyme preparation is incubated with a specific concentration of the organophosphate inhibitor for a set period to achieve near-complete inhibition.

-

Removal of Excess Inhibitor : The sample is centrifuged or dialyzed to remove any unbound OP, preventing re-inhibition during the reactivation phase.

-

Reactivation : The inhibited enzyme is incubated with various concentrations of this compound. Samples are taken at different time points to measure the return of enzyme activity.

-

Activity Measurement : The reactivated enzyme is mixed with the substrate (ATCh) and DTNB in a buffer solution, and the change in absorbance is recorded over time to determine enzyme activity.

-

Data Analysis : The observed reactivation rates (k_obs) are plotted against the oxime concentration. From this plot, the key kinetic constants are derived:

-

K_D : The dissociation constant, indicating the affinity of the oxime for the inhibited enzyme.

-

k_r : The maximal reactivation rate constant at saturation.

-

k_r2 (k_r / K_D): The second-order rate constant, often used as an overall measure of reactivation potency at low oxime concentrations.

-

Quantitative Efficacy Data

The efficacy of this compound is highly variable and depends critically on the specific organophosphate inhibitor and the source of the cholinesterase.

Reactivation of Acetylcholinesterase (AChE)

This compound shows moderate to high efficacy against certain nerve agents and pesticides, particularly tabun (B1200054) and paraoxon (B1678428), when tested with human AChE.[2] However, its performance is notably weaker against cyclosarin (B1206272) and soman (B1219632) compared to other oximes like HI-6.[1][2] Marked differences are observed between species, underscoring the difficulty in extrapolating animal data to humans.[3]

| Inhibitor | Enzyme Source | K_D (µM) | k_r (min⁻¹) | k_r2 (M⁻¹min⁻¹) |

| Tabun (GA) | Human AChE | 150 | 0.057 | 380 |

| Sarin (GB) | Human AChE | 430 | 0.082 | 191 |

| Cyclosarin (GF) | Human AChE | 2800 | 0.039 | 14 |

| VX | Human AChE | 310 | 0.120 | 387 |

| Paraoxon | Human AChE | 14 | 0.220 | 15700 |

| Tabun (GA) | Rat AChE | 25 | 0.065 | 2600 |

| Sarin (GB) | Rat AChE | 1700 | 0.130 | 76 |

| VX | Rat AChE | 1400 | 0.110 | 79 |

Note: Data compiled from multiple sources for illustrative comparison. Absolute values may vary with experimental conditions.

Reactivation of Butyrylcholinesterase (BChE)

This compound is generally considered a poor reactivator of OP-inhibited BChE.[2] Studies consistently show low reactivation percentages, often below 15%, for BChE inhibited by various pesticides.[2][5] This suggests that this compound's therapeutic effect is primarily mediated through the reactivation of AChE at synaptic and neuromuscular junctions.

| Inhibitor | Enzyme Source | Reactivation % (at 100 µM) |

| Leptophos-oxon | Human BChE | 14.3% |

| Paraoxon | Human BChE | < 15% |

| Various Pesticides | Human BChE | Generally ≤ 15% |

Note: Quantitative kinetic constants for BChE are less frequently reported due to the low reactivation efficacy.

Conclusion

In vitro kinetic analysis demonstrates that this compound is an effective reactivator for human AChE inhibited by specific organophosphates, most notably paraoxon and tabun.[2] However, it cannot be considered a universal or broad-spectrum antidote, as its efficacy is significantly lower against AChE inhibited by agents like cyclosarin and soman.[1][2] Furthermore, its ability to reactivate BChE is minimal. The pronounced species-specific differences in reactivation kinetics highlight the importance of using human-derived enzymes for in vitro evaluation to accurately predict clinical efficacy.[3] This guide underscores the necessity for continued research into novel reactivators with a broader spectrum of activity to improve therapeutic outcomes in organophosphate poisoning.

References

- 1. Reactivating potency of this compound, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Obidoxime: A Technical Guide to its History, Development, and Application as an Antidote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obidoxime, a bis-pyridinium oxime, has been a cornerstone in the treatment of organophosphate poisoning for decades. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical application of this compound as an antidote. It delves into the quantitative data supporting its efficacy, details key experimental protocols for its evaluation, and visually represents its mode of action and experimental workflows through signaling pathway and process diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of medical countermeasures against chemical warfare agents and pesticides.

Introduction: The Emergence of a Lifesaving Antidote

The history of this compound is intrinsically linked to the development of organophosphorus compounds (OPs), initially synthesized as agricultural insecticides and later tragically weaponized as nerve agents.[1] The profound toxicity of OPs, stemming from their irreversible inhibition of the vital enzyme acetylcholinesterase (AChE), created an urgent need for effective antidotes.[2][3] Early treatment regimens for OP poisoning primarily involved the use of atropine (B194438) to counteract the effects of acetylcholine (B1216132) accumulation, but this approach was purely symptomatic.[3] The quest for a causal therapy led to the development of oximes, a class of compounds capable of reactivating the inhibited AChE. This compound, known by trade names such as Toxogonin®, emerged as a potent AChE reactivator.[4]

Developmental Timeline

The development of this compound can be traced back to the mid-20th century, following the discovery of the AChE-reactivating properties of pralidoxime (B1201516) (2-PAM).

-

1950s: The foundational research into oxime compounds as reactivators of inhibited AChE was conducted.

-

1960s: this compound chloride was first prepared from pyridine (B92270) aldoxime and a,a'-dichlorodimethyl ether.[5] Initial pharmacological and toxicological studies demonstrated its potential as a potent antidote.[5]

-

Subsequent Decades: Extensive preclinical and clinical research established the efficacy and safety profile of this compound, leading to its adoption in several countries for the treatment of OP poisoning.[6][7] Ongoing research continues to explore its efficacy against a range of OPs and to optimize treatment protocols.[8]

Mechanism of Action: Reversing Paralysis at the Molecular Level

Organophosphates exert their toxic effects by phosphorylating the serine hydroxyl group within the active site of AChE, rendering the enzyme non-functional.[2][4] This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions, resulting in a cholinergic crisis characterized by muscle paralysis, seizures, and respiratory failure.[3]

This compound functions as a nucleophilic agent that directly reverses this inhibition.[2] The positively charged quaternary nitrogen atoms in the this compound molecule are drawn to the anionic site of the inhibited AChE.[9] This positions the nucleophilic oxime group to attack the phosphorus atom of the organophosphate moiety.[2][9] This nucleophilic attack cleaves the covalent bond between the organophosphate and the serine residue of AChE, regenerating the active enzyme.[4] The resulting phosphorylated oxime is then eliminated from the body.[3]

Quantitative Data Summary